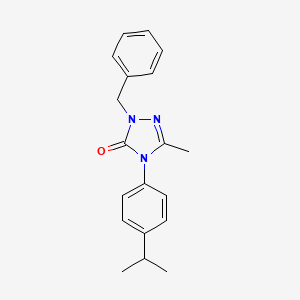![molecular formula C16H18N2O4 B2526930 1-[(6-Hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide CAS No. 903189-41-3](/img/structure/B2526930.png)
1-[(6-Hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[(6-Hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds that include piperidine as a core structure. Piperidine derivatives are known for their wide range of biological activities, including antimicrobial and antiproliferative properties, as well as their potential use as inhibitors for various enzymes and receptors .
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps, including allylboration, aminocyclization, and carbamation, as described in the preparation of a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester . This compound serves as a precursor for further functionalization and desymmetrization to yield various biologically active piperidine-related alkaloids. Similarly, the synthesis of 6-fluoro-chroman-2-carboxamides involves the use of acid chlorides and amines, indicating that the target compound may also be synthesized through a condensation reaction involving a chroman derivative and a piperidine moiety .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. This core structure can be further modified with various substituents, such as the chroman moiety in the target compound, which can significantly alter the compound's chemical behavior and biological activity .
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including reductive ring opening, as seen in the conversion of chromano-piperidine-fused isoxazolidines to carboxamides . The presence of functional groups such as carboxamides and triazine heterocycles in related compounds suggests that the target compound may also participate in similar reactions, which can be exploited for the synthesis of novel derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of polar groups, such as carbamoyl groups, can improve metabolic stability and reduce lipophilicity, as demonstrated in the development of a piperidine-4-carboxamide CCR5 antagonist . The antimicrobial activity of these compounds can be assessed using in vitro methods like disc diffusion and microdilution, indicating that the target compound may also possess similar properties .
科学的研究の応用
Discovery and Optimization of Inhibitors
1-[(6-Hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide derivatives have been explored in various scientific research areas, including the discovery of inhibitors for specific enzymes and receptors. For instance, compounds structurally related to 1-[(6-Hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide have been identified as inhibitors of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides to diols, which plays a role in various physiological processes including inflammation and blood pressure regulation. Such inhibitors were discovered through high-throughput screening and lead optimization work, highlighting the molecule's potential in therapeutic applications (R. Thalji et al., 2013).
Synthesis and Chemical Properties
Research has also focused on the synthesis and evaluation of the chemical properties of compounds related to 1-[(6-Hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide. Studies have developed convergent, stereoselective, and economical syntheses of related compounds, demonstrating their applications in drug development. These syntheses involve various chemical reactions and processes, including asymmetric hydrogenation and biocatalytic processes, to produce compounds with potential pharmacological activities (Reginald O. Cann et al., 2012).
Antagonist and Binding Studies
Additionally, compounds structurally akin to 1-[(6-Hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide have been studied as antagonists for specific receptors. For example, research into N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with a somewhat related structure) provided insights into its molecular interaction with the CB1 cannabinoid receptor. Such studies involve conformational analysis and molecular modeling to understand the binding and activity of these compounds at the receptor level, offering a basis for the development of new therapeutic agents (J. Shim et al., 2002).
作用機序
Target of Action
They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
将来の方向性
特性
IUPAC Name |
1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c17-16(21)10-3-5-18(6-4-10)9-11-7-15(20)22-14-2-1-12(19)8-13(11)14/h1-2,7-8,10,19H,3-6,9H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCDUFFGOPXITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC(=O)OC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2526848.png)

![1-benzyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2526854.png)


![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2526858.png)
![1-methyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526861.png)
![ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate](/img/structure/B2526864.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2526865.png)
![5,8-Dimethyl-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2526866.png)

![Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2526868.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(ethylthio)benzamide hydrochloride](/img/structure/B2526870.png)